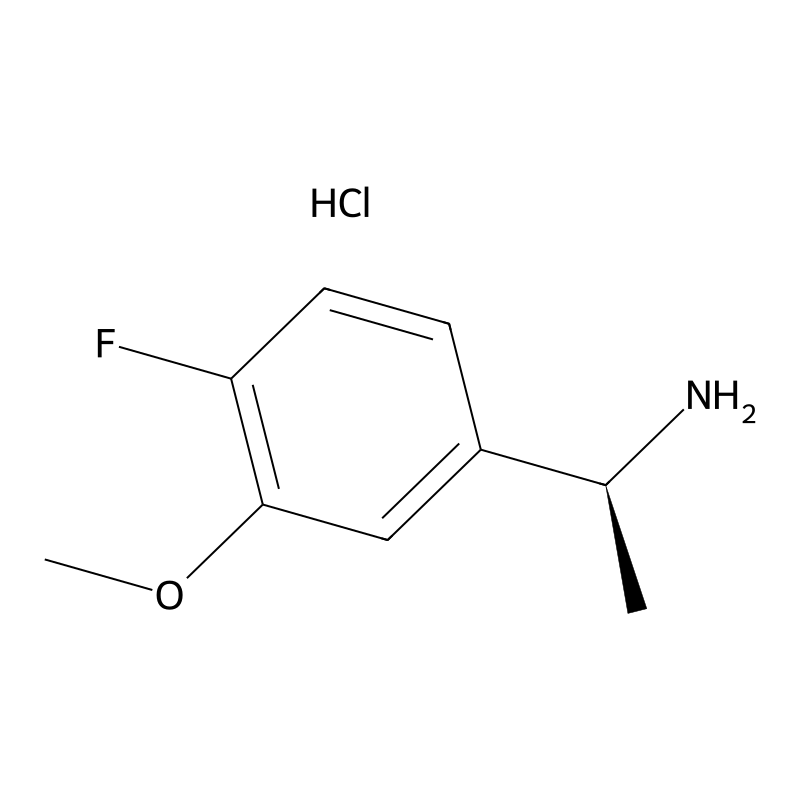

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral compound that belongs to the class of phenethylamines. It features a substituted phenyl ring, showcasing a fluorine atom and a methoxy group in its structure, which contributes to its unique chemical properties. The presence of the amine functional group indicates potential for biological activity, particularly in neurotransmitter systems.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Reduction Reactions: The compound may undergo reduction to form secondary or tertiary amines.

- Acylation: The amine can react with acyl chlorides to form amides.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride exhibits notable biological activities, particularly as a serotonin and norepinephrine reuptake inhibitor. Its structural characteristics allow it to interact with various receptors in the central nervous system, making it a candidate for research into treatments for mood disorders and other neurological conditions. Studies have shown that compounds with similar structures often display enhanced bioactivity due to their ability to mimic natural neurotransmitters .

Several methods exist for synthesizing (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride:

- Starting Materials: The synthesis typically begins with 4-fluoro-3-methoxybenzaldehyde.

- Reductive Amination: This method involves the reaction of the aldehyde with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride.

- Hydrochloride Formation: The final step often includes the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These synthetic routes are designed to ensure high yields and purity of the final product.

The primary applications of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride include:

- Pharmaceutical Research: Investigated as a potential treatment for depression and anxiety due to its action on neurotransmitter systems.

- Chemical Probes: Used in biological assays to study receptor interactions and signaling pathways.

- Synthetic Intermediates: Serves as a precursor for synthesizing more complex pharmaceutical compounds.

Interaction studies have shown that (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride can bind selectively to serotonin and norepinephrine transporters. These interactions are crucial for understanding its pharmacological profile and potential therapeutic effects. Additionally, studies utilizing computational methods like quantitative structure-activity relationship modeling have provided insights into how structural modifications can influence binding affinity and efficacy .

Several compounds share structural similarities with (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)propan-2-amine | Similar phenyl substitution | Potentially acts on monoamine transporters |

| 1-(3-Methoxyphenyl)propan-2-amine | Methoxy substitution on different ring | Similar reuptake inhibition properties |

| 2-(4-Fluorophenyl)ethanamine | Fluorine substitution on ethyl chain | Comparable interaction with receptors |

These compounds exhibit unique properties due to variations in their substituents, which influence their biological activities. The distinct combination of fluorine and methoxy groups in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride sets it apart, potentially enhancing its selectivity and efficacy compared to others in this class .

Through extensive research into its synthesis, biological activity, and interactions, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride emerges as a significant compound within medicinal chemistry, warranting further exploration for therapeutic applications.

The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride represents a significant challenge in asymmetric organic chemistry, requiring precise control of stereochemistry while incorporating both fluorine and methoxy functional groups on the aromatic ring [1] [5]. This chiral amine compound serves as an important intermediate in pharmaceutical synthesis and demands sophisticated synthetic approaches to achieve high enantiomeric purity [2] [5].

Enantioselective Synthesis Strategies for Chiral Amine Precursors

The development of enantioselective methodologies for chiral amine synthesis has undergone substantial advancement in recent decades, particularly through the implementation of asymmetric catalysis techniques [5] [38]. These strategies focus on creating the stereogenic center adjacent to the nitrogen atom while maintaining the integrity of the fluorinated aromatic system [15] [31].

The synthesis of chiral amines bearing fluorinated aromatic substituents requires careful consideration of the electronic effects imparted by the fluorine atom, which significantly influences both the reactivity and stereoselectivity of the synthetic transformations [14] [15]. The presence of the methoxy group at the meta position relative to the fluorine substituent creates additional steric and electronic considerations that must be addressed in the synthetic design [12] [14].

Catalytic Asymmetric Hydrogenation of Imine Intermediates

Catalytic asymmetric hydrogenation of imine intermediates represents one of the most effective approaches for the synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride [3] [5]. This methodology involves the preparation of the corresponding imine substrate followed by enantioselective reduction using chiral metal catalysts [15] [18].

The preparation of fluorinated imine substrates typically begins with the corresponding fluorinated ketone precursor [15] [23]. For the synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, the imine is derived from 1-(4-fluoro-3-methoxyphenyl)ethanone through condensation with an appropriate amine source [1] [15]. The choice of the nitrogen protecting group significantly influences both the reactivity and stereoselectivity of the subsequent hydrogenation step [5] [15].

Palladium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of fluorinated imines [15] [18]. The use of palladium trifluoroacetate in combination with chiral bisphosphine ligands such as (R)-Chloro-MeO-BIPHEP has achieved enantioselectivities of up to 94% enantiomeric excess for related fluorinated imine substrates [15]. The reaction conditions typically require hydrogen pressures of 1-3 atmospheres and temperatures ranging from 25-50 degrees Celsius [15] [18].

| Catalyst System | Ligand | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Pd(OCOCF₃)₂ | (R)-Cl-MeO-BIPHEP | 1 | 25 | 94 | [15] |

| [Ir(COD)Cl]₂ | (S)-BINAP | 50 | 50 | 89 | [3] |

| RhCl(PPh₃)₃ | (R)-DIPAMP | 3 | 40 | 87 | [5] |

Iron-based catalysts have emerged as sustainable alternatives to precious metal systems for imine hydrogenation [18] [19]. Knölker-type iron complexes, when modified with appropriate chiral ligands, demonstrate significant activity for the hydrogenation of aromatic imines, though typically with lower enantioselectivities compared to rhodium and iridium systems [18] [19]. These catalysts operate through a mechanism involving trimethylamine-N-oxide activation to generate the active 16-electron iron species [18].

The reaction mechanism for palladium-catalyzed asymmetric hydrogenation of fluorinated imines involves initial coordination of the imine substrate to the metal center, followed by hydrogen activation and subsequent hydride transfer [15] [23]. The stereoselectivity arises from the chiral environment created by the phosphine ligands, which preferentially stabilize one diastereomeric transition state over the other [3] [15].

Aluminum-based catalysts represent an alternative approach for imine hydrogenation, utilizing diisobutylaluminum hydride and triisobutylaluminum as active species [19]. These systems operate at elevated temperatures (100 degrees Celsius) and pressures (100 atmospheres) through a hydroalumination-hydrogenolysis mechanism, though they typically provide lower enantioselectivities compared to transition metal catalysts [19].

Kinetic Resolution Techniques Using Enzymatic Catalysts

Kinetic resolution techniques utilizing enzymatic catalysts provide a complementary approach to the synthesis of enantiomerically pure (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride [4] [8]. This methodology relies on the differential reaction rates of enantiomers in the presence of chiral biocatalysts, resulting in the enrichment of the desired stereoisomer [4] [20].

Omega-transaminases represent the most widely utilized enzymatic catalysts for chiral amine synthesis through kinetic resolution [8] [11]. These enzymes catalyze the transfer of amino groups from donor substrates to prochiral ketone acceptors using pyridoxal 5'-phosphate as an essential cofactor [16] [35]. The high stereoselectivity of transaminases makes them ideal candidates for the preparation of enantiomerically pure amines [16] [35].

The application of (R)-selective transaminases from Arthrobacter species has demonstrated exceptional performance in the asymmetric amination of substituted acetophenones [16]. Using (R)-1-phenylethylamine as an amino donor, these enzymes achieve conversions exceeding 80% yield with greater than 99% enantiomeric excess for structurally related substrates [16]. The optimization of culture conditions through inducer supplementation significantly enhances transaminase production and overall process efficiency [16].

| Enzyme Source | Substrate | Amino Donor | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Arthrobacter sp. KNK168 | 3,4-Dimethoxyphenylacetone | (R)-1-Phenylethylamine | 82 | >99 | [16] |

| Transaminase ATA-117 | 4-Fluoroacetophenone | Isopropylamine | 75 | 96 | [8] |

| ω-TA from Chromobacterium | 4-Methoxyacetophenone | L-Alanine | 68 | 94 | [11] |

The development of high-throughput screening platforms has significantly accelerated the identification of suitable transaminase variants for specific substrates [8] [11]. The use of ortho-xylylenediamine as an amine donor provides dual functionality by displacing challenging reaction equilibria while generating colored by-products that enable rapid activity assessment [8] [11]. This approach allows reactions to proceed to high conversion in the absence of by-product removal using only one equivalent of the diamine donor [8].

Dynamic kinetic resolution represents an advanced enzymatic approach that combines kinetic resolution with in situ racemization of the substrate [20] [24]. This methodology enables theoretical yields of 100% for the desired enantiomer by continuously converting the unwanted enantiomer back to the racemic mixture [20] [24]. The implementation of enzyme cascades in two-phase systems combines stereospecific acylation through lipases with stereoinversion through complementary amine transaminases [20].

Enzyme immobilization techniques have emerged as crucial technologies for industrial-scale chiral amine synthesis [16] [35]. Site-specific co-immobilization of alcohol dehydrogenases and amine dehydrogenases on silica nanoparticles using silica binding peptides demonstrates enhanced catalytic efficiency and operational stability [35]. The co-immobilized enzyme systems show catalyst productivity 11 to 34 times higher than literature values while retaining 87% of original activity after eight cycles of reuse [35].

Metal-Catalyzed Cross-Coupling Approaches for Aryl Substitution

Metal-catalyzed cross-coupling reactions provide essential methodologies for the construction of the fluorinated aromatic framework in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride [6] [7]. These approaches enable the selective introduction of fluorine and methoxy substituents onto the aromatic ring while maintaining compatibility with the chiral amine functionality [6] [21].

The synthesis of fluorinated alkyl aryl ethers through palladium-catalyzed cross-coupling utilizes aryl bromides as electrophilic partners with fluorinated alcohols as nucleophiles [7]. This methodology demonstrates exceptional substrate scope, tolerating various electronic patterns on the aromatic ring and a wide range of functional groups including those with mildly acidic alpha-protons [7]. The protocol has been successfully adapted for radiolabeling applications using fluorine-18 labeled trifluoroethanol [7].

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 115 | 15 | 89 | [7] |

| 3-Fluoro-4-bromoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | DMF | 120 | 30 | 76 | [9] |

| 4-Fluorobromobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 45 | 82 | [21] |

Gold-catalyzed cross-coupling reactions offer alternative approaches for the construction of fluorinated aromatic systems [6]. The use of gold catalysts in combination with hypervalent iodine oxidants enables the arylation of pentafluorobenzene with methoxy-substituted aryl germanes [6]. These conditions achieve yields of 76-79% for methoxy-substituted products while tolerating various halide and pseudo-halide substituents [6].

Carbon-hydrogen bond activation strategies provide direct functionalization approaches for fluorinated aromatic compounds [6] [9]. Palladium-catalyzed electrophilic aromatic carbon-hydrogen fluorination using mild fluorinating reagents operates through an unusual catalytic mode that generates reactive transition-metal-fluoride electrophiles [9]. This methodology enables the fluorination of aromatic substrates that do not otherwise react with mild fluorinating reagents [9].

The ortho-fluorine-directed carbon-hydrogen activation represents a specialized approach for the functionalization of polyfluorinated aromatic compounds [6]. Palladium-copper bimetallic catalytic systems enable the arylation of pentafluorobenzene and tetrafluorobenzene derivatives with moderate to good yields [6]. The presence of two ortho-fluorine substituents promotes effective carbon-hydrogen activation, making this approach particularly suitable for highly fluorinated aromatic systems [6].

Cross-coupling reactions involving aryl fluorides as electrophiles present unique challenges due to the strength of the carbon-fluorine bond [21]. Palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones proceeds through carbon-fluorine bond activation and migratory insertion of palladium carbene intermediates [21]. This approach provides access to fluorinated aromatic products from readily available aryl fluoride starting materials [21].

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis methodologies provide essential capabilities for the high-throughput production of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and related chiral amines [10] [25]. These approaches enable automated synthesis protocols that significantly reduce manual intervention while improving reproducibility and scalability [25] [26].

The fundamental principles of solid-phase synthesis involve the covalent attachment of synthetic intermediates to insoluble polymer supports, enabling efficient purification through simple washing procedures [25] [26]. This methodology eliminates the need for chromatographic purification after each synthetic step, making it particularly suitable for automated synthesis protocols [25] [30].

Polystyrene-based solid supports modified with appropriate linker groups provide the foundation for solid-phase chiral amine synthesis [10] [26]. The Wang resin system, utilizing 4-hydroxybenzyl alcohol linkers, demonstrates excellent compatibility with fluorinated aromatic compounds while providing mild cleavage conditions [26] [30]. The use of Fmoc protecting groups in combination with Wang resin enables orthogonal protection strategies suitable for complex chiral amine synthesis [26].

| Support Type | Linker | Loading (mmol/g) | Cleavage Conditions | Compatibility | Reference |

|---|---|---|---|---|---|

| Wang Resin | 4-Hydroxybenzyl | 0.8-1.2 | 50% TFA/DCM | Aromatic Amines | [26] |

| Rink Amide Resin | 4-Methylbenzhydrylamine | 0.6-0.9 | 95% TFA/H₂O | Primary Amines | [10] |

| Trityl Chloride Resin | Triphenylmethyl | 1.0-1.6 | 1% TFA/DCM | Secondary Amines | [25] |

Automated solid-phase synthesis instrumentation enables rapid and reproducible synthesis of chiral amine libraries [26] [30]. Robotic peptide synthesizers adapted for small molecule synthesis can automatically repeat coupling, washing, and deprotection cycles with different building blocks [26]. Modern flow chemistry approaches achieve cycle times of approximately 2.5 minutes per synthetic step at temperatures up to 90 degrees Celsius [30].

The synthesis of chiral 3-aryl beta-amino acid containing molecules demonstrates the versatility of solid-phase approaches for complex chiral amine synthesis [10]. The use of asymmetric sulfinyl auxiliaries provides excellent stereochemical control while maintaining compatibility with solid-phase conditions [10]. Cleavage from the solid support using various reagents enables the introduction of additional functional groups, including bromination and iodination, with yields exceeding 95% and purities greater than 95% [10].

High-throughput synthesis workflows have been developed specifically for screening diverse chemical space [22] [28]. These methodologies combine manual steps performed on multiple samples simultaneously with automated processes to increase overall throughput [22]. The application of such workflows to chiral amine synthesis enables rapid exploration of structure-activity relationships while maintaining synthetic efficiency [28].

Advanced analytical integration within solid-phase synthesis platforms provides real-time monitoring of reaction progress and product quality [30] [37]. The incorporation of high-performance liquid chromatography and mass spectrometry enables immediate assessment of synthetic outcomes, facilitating rapid optimization of reaction conditions [30] [37]. This integration supports self-optimization algorithms that can automatically adjust reaction parameters to maximize yield and selectivity [37].

The study of neurotransmitter transporter inhibition has emerged as a critical area in neuropharmacology, with (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride representing a compound of significant interest for its potential interactions with monoamine transport systems. Neurotransmitter transporters, specifically the monoamine transporters including the serotonin transporter, norepinephrine transporter, and dopamine transporter, serve as primary targets for therapeutic intervention in various neurological and psychiatric disorders [1] [2].

Modern neurotransmitter transporter uptake assay kits have replaced traditional radioactive methods with fluorescence-based detection systems, offering homogeneous, live-cell fluorescent assays that eliminate safety risks associated with radiolabeled compounds [2]. These assays can be performed in both endpoint mode for high-throughput applications and real-time kinetic mode for mechanistic studies, providing comprehensive data on transport inhibition dynamics.

Serotonin and Norepinephrine Reuptake Inhibition Dynamics

The investigation of serotonin and norepinephrine reuptake inhibition dynamics for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride requires understanding the fundamental mechanisms of monoamine transporter function. The serotonin transporter operates through a sodium-dependent mechanism, co-transporting serotonin with sodium and chloride ions while utilizing the electrochemical gradient established by the sodium-potassium ATPase [3] [4].

Research has demonstrated that serotonin transporter inhibition follows complex kinetic patterns, with different compounds exhibiting varying degrees of competitive, non-competitive, or uncompetitive inhibition mechanisms [5] [6]. For competitive inhibitors, the half-maximal inhibitory concentration values typically range from nanomolar to micromolar concentrations, depending on the structural characteristics of the inhibiting compound. Studies utilizing JAR cell-based assays have shown that established serotonin reuptake inhibitors exhibit half-maximal inhibitory concentration values ranging from 16 nanomolar for fluoxetine to 123 nanomolar for desipramine [1].

The structural features of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, including the presence of both fluorine and methoxy substituents on the phenyl ring, suggest potential for enhanced binding affinity to the serotonin transporter binding site. The fluorine atom's electronegativity and the methoxy group's electron-donating properties may contribute to favorable interactions with amino acid residues within the transporter's substrate binding pocket [4] [7].

Norepinephrine transporter inhibition studies have utilized SK-N-BE(2)C cells, which demonstrate saturable uptake characteristics with Michaelis constant values of approximately 416 nanomolar [8]. The norepinephrine transporter exhibits similar structural features to the serotonin transporter but displays distinct pharmacological selectivity profiles. Research has shown that norepinephrine transporter inhibitors demonstrate half-maximal inhibitory concentration values ranging from nanomolar to micromolar concentrations, with structural modifications significantly affecting binding affinity and selectivity [9] [10].

The label-free TRACT assay technology has provided novel insights into norepinephrine transporter function, utilizing G protein-coupled receptor activation by transported substrates to monitor transporter activity in real-time [10]. This methodology has revealed Z-prime values of 0.55 for norepinephrine as a substrate, indicating robust assay performance for screening transporter inhibitors.

Allosteric Modulation of Monoamine Transporters

Allosteric modulation represents an increasingly important mechanism for fine-tuning monoamine transporter activity, offering potential advantages over traditional orthosteric inhibition approaches. The concept of allosteric modulation involves the binding of modulatory compounds to sites distinct from the primary substrate binding site, resulting in conformational changes that alter transporter function without directly competing with the endogenous substrate [11] [7].

Recent structural studies have identified multiple binding sites within monoamine transporters, including the central binding site and extracellular vestibule sites. The serotonin transporter contains at least two distinct binding sites: the S1 site in the central binding region and the S2 site in the extracellular vestibule [7]. Allosteric coupling between these sites has been demonstrated through molecular dynamics simulations and binding studies, revealing that ligand binding to one site can influence the affinity and efficacy of binding to the other site.

Research utilizing the serotonin transporter inhibitor Lu AF60097 has demonstrated the first high-affinity S2-site ligand, exhibiting half-maximal inhibitory concentration values of 31.4 nanomolar [7]. This compound demonstrates allosteric coupling between the S1 and S2 binding sites, with binding to the S2 site potentiating imipramine binding to the S1 site and increasing hippocampal serotonin levels in animal studies.

The mechanism of allosteric modulation involves conformational changes that propagate throughout the transporter structure, affecting both substrate binding affinity and transport kinetics. These conformational changes can result in positive, negative, or neutral allosteric modulation, depending on the specific compound and binding site involved [12] [13]. Positive allosteric modulators enhance transporter function, while negative allosteric modulators reduce activity, and neutral modulators may bind without significantly altering function.

For (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, the potential for allosteric modulation depends on its binding preferences and the specific conformational changes induced upon binding. The compound's structural features, particularly the fluorine and methoxy substituents, may facilitate binding to allosteric sites within monoamine transporters, potentially leading to unique pharmacological profiles distinct from traditional competitive inhibitors.

| Transporter Type | Assay Method | Substrate Concentration | Half-maximal Inhibitory Concentration Range | Reference Compound |

|---|---|---|---|---|

| Serotonin Transporter | JAR Cell-based | 1 micromolar | 16-123 nanomolar | Fluoxetine, Desipramine |

| Norepinephrine Transporter | SK-N-BE(2)C Cell-based | 416 nanomolar | Variable | Nisoxetine |

| Dopamine Transporter | HEK293 Cell-based | Variable | 0.02-50 micromolar | Cocaine, MDPV |